molecular formula C9H9BrN2O B1278476 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one CAS No. 455885-78-6

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Cat. No.: B1278476
CAS No.: 455885-78-6
M. Wt: 241.08 g/mol
InChI Key: RCJMLFAPJRPGIA-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one (BTHB) is a heterocyclic compound belonging to the class of benzodiazepines. It is an aromatic compound with an oxygen-containing ring structure. BTHB is a potent inhibitor of the enzyme monoamine oxidase (MAO) and has been used in various scientific research applications.

Scientific Research Applications

Molecular Structure and Crystallization

1. Molecular Structure Alterations and Assembly Modes The molecular structure of 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one and its derivatives can significantly change based on different alkyl substituents, impacting the conformation and assembly mode in the crystal. Such alterations were observed in derivatives, leading to variations in molecular forms, crystallization patterns, and intermolecular interactions, as studied through X-ray crystallography (Kravtsov et al., 2012).

2. Crystal Structure of Bromazepam Bromazepam, a derivative, was studied in-depth to understand its crystal structure, spectroscopic characteristics, and quantum chemical calculations. The study provided detailed insights into its molecular geometry, vibrational frequencies, electronic transitions, and solid-state chain structure. Such understanding aids in comprehending the physical properties and potential interactions of the compound (Mansour, 2017).

Chemical Synthesis and Derivatives

3. Synthesis of Derivatives and Affinity to CNS Receptors The compound and its derivatives undergo various synthetic processes, resulting in compounds with potential affinity towards central nervous system receptors. This highlights the compound's relevance in neurological research and potential therapeutic applications (Pavlovsky et al., 2007).

4. Synthesis Involving Electrophilic Aromatic Substitution Novel derivatives of the compound were synthesized through direct nitration and further functionalized, showcasing the compound's versatility in chemical synthesis. The study of these derivatives contributes to the understanding of their properties and potential applications (Jančienė et al., 2003).

Biological Relevance and Potential Applications

5. Affinity to Receptors and Influence on Appetite The compound's derivatives exhibit varying affinities to central and peripheral benzodiazepine, dopamine, serotonin, and cholecystokinin receptors. Such interactions can influence appetite in experimental animals, suggesting the compound's potential in studying and potentially managing appetite-related disorders (Makan et al., 2005).

6. Modulation of GABAA Receptor-mediated Currents The compound and its metabolites can modulate GABAA receptor-mediated currents in neural cells, indicating its significant role in neuropharmacology and the potential for therapeutic applications in conditions involving GABAergic dysregulation (Kopanitsa et al., 2001).

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJMLFAPJRPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449737
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455885-78-6
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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